2,2,4-Trimethylpentane
Overview
Description
2,2,4-Trimethylpentane, also known as isooctane, is an organic compound with the chemical formula C8H18. It is one of several isomers of octane and is particularly significant in the petroleum industry. This compound is a colorless liquid with a petroleum-like odor and is primarily used to increase the knock resistance of gasoline .
Mechanism of Action
Target of Action
2,2,4-Trimethylpentane, also known as Isooctane, is primarily used as a fuel additive in the petroleum industry . Its primary target is the internal combustion engine, where it is used to increase the octane rating of gasoline .
Mode of Action
Isooctane’s mode of action is primarily physical rather than biochemical. In the context of an internal combustion engine, Isooctane is mixed with air and ignited to produce a controlled explosion. This explosion drives the pistons in the engine, generating mechanical power . Isooctane is chosen for this role due to its resistance to knocking, a phenomenon where the fuel-air mixture detonates prematurely and causes engine damage .
Biochemical Pathways
Exposure to isooctane can cause nephrotoxicity in male rats
Pharmacokinetics
It is known to be volatile and can be inhaled or absorbed through the skin . Once in the body, it may induce nephrotoxicity .
Result of Action
The primary result of Isooctane’s action in an engine is the generation of mechanical power, allowing the vehicle to move . In a biological context, exposure to Isooctane can lead to kidney damage in male rats .
Action Environment
The efficacy and stability of Isooctane are influenced by several environmental factors. Its volatility increases with temperature, leading to greater rates of evaporation . This can lead to increased inhalation exposure in hot environments.
Biochemical Analysis
Biochemical Properties
2,2,4-Trimethylpentane is a saturated, branched hydrocarbon . It is used as a solvent in spectrophotometric analysis and organic synthesis . Due to its high antiknock octane number, it is widely employed as a standard reference fuel for octane ratings .
Cellular Effects
It has been reported to be nephrotoxic to male rats
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It has been reported to be nephrotoxic to male rats
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2,4-Trimethylpentane can be synthesized through the alkylation of isobutene with isobutane in the presence of acid catalysts. Another method involves the dimerization of isobutylene using an Amberlyst catalyst, followed by hydrogenation to yield this compound .
Industrial Production Methods: Industrially, this compound is produced on a large scale through the distillation of petroleum. The alkylation process is conducted in alkylation units within refineries, where isobutene and isobutane react in the presence of acid catalysts to form the desired product .
Chemical Reactions Analysis
Types of Reactions: 2,2,4-Trimethylpentane primarily undergoes combustion reactions due to its use as a fuel additive. It can also participate in oxidation reactions under specific conditions.
Common Reagents and Conditions:
Combustion: In the presence of oxygen, this compound combusts to produce carbon dioxide and water.
Oxidation: Under controlled conditions, it can be oxidized to form various oxygenated hydrocarbons.
Major Products Formed:
Combustion: Carbon dioxide (CO2) and water (H2O).
Oxidation: Depending on the conditions, products can include alcohols, aldehydes, and ketones.
Scientific Research Applications
2,2,4-Trimethylpentane has several applications in scientific research:
Chemistry: It is used as a solvent in spectrophotometric analysis and organic synthesis due to its non-polar nature.
Biology: While not directly used in biological research, its derivatives and related compounds can be studied for their biological effects.
Medicine: There are limited direct applications in medicine, but its role as a solvent can be crucial in pharmaceutical formulations.
Industry: Widely employed as a standard reference fuel for octane ratings, it is also used as an entrainer in azeotropic distillation and as a thinner in various industrial processes
Comparison with Similar Compounds
- 2,2-Dimethylbutane
- 2,3-Dimethylbutane
- Triptane
- Tetramethylbutane
- Tetraethylmethane
- 2,3,3-Trimethylpentane
- 2,3,4-Trimethylpentane
- Tetra-tert-butylmethane
- 2,3-Dimethylhexane
- 2,5-Dimethylhexane
Comparison: 2,2,4-Trimethylpentane is unique due to its high octane rating, making it an essential component in gasoline formulations. Compared to other isomers, it is more effective in preventing engine knocking, which is why it is the standard 100 point on the octane rating scale .
Properties
IUPAC Name |
2,2,4-trimethylpentane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18/c1-7(2)6-8(3,4)5/h7H,6H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTMVDHEPJAVLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18, Array | |
Record name | ISOOCTANE | |
Source | CAMEO Chemicals | |
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Record name | 2,2,4-TRIMETHYLPENTANE | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7024370 | |
Record name | 2,2,4-Trimethylpentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7024370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Isooctane appears as a clear colorless liquid with a petroleum-like odor. Less dense than water and insoluble in water. Vapors are heavier than air., Dry Powder, Liquid; Gas or Vapor; Liquid, Colorless liquid with an odor of gasoline; [HSDB], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |
Record name | ISOOCTANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/941 | |
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Record name | Pentane, 2,2,4-trimethyl- | |
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Record name | Isooctane | |
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Record name | 2,2,4-TRIMETHYLPENTANE | |
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Boiling Point |
99.238 °C, 99 °C | |
Record name | ISO-OCTANE | |
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Record name | 2,2,4-TRIMETHYLPENTANE | |
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Flash Point |
10 °F (NFPA, 2010), -12 °C, 4.5 °C (OPEN CUP), 4.5 °C o.c. | |
Record name | ISOOCTANE | |
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URL | https://cameochemicals.noaa.gov/chemical/941 | |
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Record name | Isooctane | |
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Record name | ISO-OCTANE | |
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Record name | 2,2,4-TRIMETHYLPENTANE | |
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Solubility |
PRACTICALLY INSOL IN WATER; SOMEWHAT SOL IN ABS ALC; SOL IN BENZENE, TOLUENE, XYLENE, CHLOROFORM, ETHER, CARBON DISULFIDE, CARBON TETRACHLORIDE, DMF & OILS, EXCEPT CASTOR OIL., MISCIBLE WITH ACETONE, HEPTANE., Solubility in water: none | |
Record name | ISO-OCTANE | |
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Record name | 2,2,4-TRIMETHYLPENTANE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0496 | |
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Explanation | Creative Commons CC BY 4.0 | |
Density |
0.69194 @ 20 °C/4 °C, Relative density (water = 1): 0.69 | |
Record name | ISO-OCTANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5682 | |
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Record name | 2,2,4-TRIMETHYLPENTANE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0496 | |
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Vapor Density |
3.93 (AIR= 1), Relative vapor density (air = 1): 3.9 | |
Record name | ISO-OCTANE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5682 | |
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Record name | 2,2,4-TRIMETHYLPENTANE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Vapor Pressure |
49.3 [mmHg], 40.6 MM HG @ 21 °C, Vapor pressure, kPa at 20 °C: 5.1 | |
Record name | Isooctane | |
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Record name | 2,2,4-TRIMETHYLPENTANE | |
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Mechanism of Action |
The mechanism by which 2,2,4-trimethylpentane related radiolabel was retained in the kidneys after dosing of Fischer 344 rats with 4.4 millimoles/kg radiolabeled 2,2,4-trimethylpentane was studied. The subcellular localization of radioactivity in the kidney was examined. The nature of the association of the parent compound or any metabolite with alpha2u-globulin in the kidney, liver, plasma and urine of male rats and in the kidney of female rats was investigated. More radiolabeled material was detected in the kidneys of male than female rats. Subcellular fractionation of male kidneys 24 hours after dosing with 2,2,4-trimethylpentane, by centrifugation at 116,000 times gravity, resulted in an association of 60% of the radiolebeled material with the supernatant. Two components were obtained from this supernatant by column chromatography. One component contained 26% of the radiolabel and coeluted with alpha2u-globulin and cross reacted with an antibody specific for this globulin. the other component, which the authors suggest contains 2,2,4-trimethylpentane metabolites, eluted in a low molecular weight range. Column chromatography analysis was performed of the male liver and female kidney 116,000 times gravity supernatants, and of male urine and plasma, 24 hr after administration of 2,2,4-trimethylpentane. Radiolabel from 2,2,4-trimethylpentane in male urine resolved into the same two components as the male kidney supernatant. Radiolabel in male liver and female kidney supernatants eluted as a single component with a low molecular weight. The metabolite bound to the male rat kidney fraction containing alpha2u-globulin was identified as 2,4,4-trimethyl-2-pentanol. The amount of this metabolite retained in the kidneys was maximal by 24 hr and then remained virtually constant for 72 hr., Subchronic exposure of male rats to the nephrotoxin 2,2,4-trimethylpentane causes accumulation of protein droplets in the epithelial cells of the renal cortex. Experimental evidence suggests that these droplets contain alpha 2u-globulin, a low molecular weight protein found specifically in the urine of male rats. It has been proposed that aldehyde metabolites of 2,2,4-trimethylpentane form Schiff base adducts with the lysine groups of alpha 2u-globulin and thereby inhibit renal lysosomal processing of the protein. Accordingly, the ability of 2,2,4-trimethylpentane and its metabolites to covalently bind to alpha 2u-globulin was examined. As a model, a (14)C formaldehyde-alpha 2u-globulin Schiff base was formed. This protein adduct was stabilized by reduction with cyanoborohydride and could be identified by sodium dodecyl sulfate polyacrylamide gel electrophoresis. Protein analysis by sodium dodecyl sulfate polyacrylamide gel electrophoresis demonstrated that hepatocytes isolated from male Fischer 344 rats produced significant quantities of alpha 2u-globulin in culture, whereas hepatocytes from female rats did not. A 15 hr exposure of metabolically competent, primary cultures of male rat hepatocytes to (14)C 2,2,4-trimethylpentane (0.1 and 0.5%, v/v), followed by reduction with cyanoborohydride, dialysis, and analysis with sodium dodecyl sulfate polyacrylamide gel eletrophoresis, revealed no evidence of radiolabeled alpha 2u-globulin. Analysis as above showed no 2,2,4-trimethylpentane derived radioactivity in fractions containing alpha 2u-globulin from liver, blood, kidney cortex, or urine. The absence of a detectable covalent interaction between 2,2,4-trimethylpentane and alpha 2u-globulin following in vitro or in vivo exposure suggests that 2,2,4-trimethylpentane alpha 2u-globulin adduct is not responsible for the excessive formation of protein droplets in the renal cortex of exposed male rats. | |
Record name | ISO-OCTANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5682 | |
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Color/Form |
MOBILE LIQUID, COLORLESS LIQUID | |
CAS No. |
540-84-1, 85404-20-2 | |
Record name | ISOOCTANE | |
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Record name | 2,2,4-Trimethylpentane | |
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Record name | Iso-Octane | |
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Record name | Isooctane | |
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Record name | Pentane, 2,2,4-trimethyl- | |
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Record name | 2,2,4-Trimethylpentane | |
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Record name | 2,2,4-trimethylpentane | |
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Record name | 2,2,4-TRIMETHYLPENTANE | |
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Record name | 2,2,4-TRIMETHYLPENTANE | |
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Melting Point |
-107.45 °C, -107 °C | |
Record name | ISO-OCTANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5682 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2,2,4-TRIMETHYLPENTANE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0496 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Isooctane (2,2,4-trimethylpentane) has the molecular formula C8H18 and a molecular weight of 114.23 g/mol.
ANone: While the provided research papers don't delve into detailed spectroscopic characterization, common techniques used to analyze isooctane include nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy. These techniques can provide information on the structure, bonding, and functional groups present in the molecule.
A: Research has shown that isooctane, compared to traditionally used 1-hexadecene, demonstrates superior performance as an embedding fluid for high-pressure freezing of biological specimens like Petunia ovules. This improvement is attributed to isooctane's low melting point and density, facilitating better phase separation during freeze-substitution and preventing ice-crystal damage to the specimens.
A: The presence of inorganic electrolytes, salts, and acids significantly influences the partitioning of AOT between the isooctane and aqueous phases in extraction systems. The concentration of these electrolytes can dictate whether a probe molecule, like the dye neutral red, remains in the aqueous phase, is extracted into the isooctane phase, or partitions into a third interfacial microemulsion phase.
A: Isooctane has shown potential as a supercritical fluid (SCF) medium in MTH reactions over H-ZSM-5 catalysts. Its low reactivity in this system, coupled with the inherent properties of supercritical fluids, enables efficient heat removal and prevents heavy product accumulation on the catalyst active sites. This results in improved catalyst stability and higher hydrocarbon productivity over time.
A: Computational methods like canonical variational transition-state theory and multidimensional small curvature tunneling are crucial in unraveling the kinetics of hydrogen-transfer reactions in isooctane combustion. These calculations help in determining rate coefficients at different temperatures, allowing for a deeper understanding of the autoignition process and its relation to the anti-knock properties of isooctane.
ANone: Although not explicitly mentioned in the provided papers, isooctane is frequently employed in molecular dynamics simulations as a non-polar solvent. Its simple structure and well-characterized properties make it an ideal model system for studying hydrophobic interactions, membrane protein dynamics, and other phenomena relevant to biomolecular systems.
A: While isooctane represents a high-octane component of gasoline, research explores alternative bio-based pathways for its production. One study highlights the synthesis of isooctane from rubber seed oil (RSO) through catalytic cracking with montmorillonite. This approach offers a renewable and potentially more sustainable route compared to traditional petroleum-based sources.
A: Liquid-liquid extraction using isooctane and water, with sodium oleate as a surfactant, effectively separates cerium oxide abrasive from waste generated during glass polishing. This process enables the recovery and potential reuse of valuable cerium oxide, highlighting a sustainable waste management practice.
ANone: Numerous analytical techniques are used to study isooctane-containing systems, depending on the specific application:
- Gas chromatography (GC) is widely used to analyze isooctane content in various samples, including biofuel production, biodegradation studies, and atmospheric chemistry research.
- Ultrafast 2D IR vibrational echo spectroscopy is employed to investigate water dynamics within reverse micelles formed with isooctane as the organic phase.
A: Research has extensively investigated the influence of temperature and composition on the density, viscosity, surface tension, and refractive index of isooctane mixtures. These studies provide valuable data for understanding the behavior of isooctane in various applications and for developing predictive models for mixture properties.
A: The solubility of anthracene in ternary mixtures of propanol, butanol, and isooctane has been studied to evaluate the predictive accuracy of thermodynamic models like the NIMS/Redlich-Kister equation. These investigations provide insights into the solvation behavior of polycyclic aromatic hydrocarbons in complex solvent systems.
A: Research using high-speed imaging in an optical engine reveals that blending 2-MF with isooctane affects its combustion behavior. Compared to neat isooctane, the 2-MF blend exhibits higher combustion pressure, shorter ignition delay, and faster turbulent flame propagation speed.
A: Numerical investigations using multizone models provide valuable insights into the formation of pollutants, such as CO and unburned hydrocarbons, in HCCI engines fueled by isooctane and ethanol. The models highlight the critical roles of heat and mass transfer within the combustion chamber, along with the specific chemical kinetics of each fuel, in influencing pollutant emissions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.